molecular formula C6H8N2O B569800 (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1219019-23-4

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No.: B569800
CAS No.: 1219019-23-4
M. Wt: 124.143
InChI Key: OLXNUSXUUWAEGE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrroloimidazole Chemistry

The historical development of pyrroloimidazole chemistry can be traced back to the foundational work in heterocyclic chemistry during the late 19th century. The imidazole ring system itself was first discovered in the 1840s, with the name "imidazole" being coined in 1887 by the German chemist Arthur Rudolf Hantzsch (1857–1935). This early recognition of the imidazole core's importance laid the groundwork for subsequent developments in fused heterocyclic systems that would incorporate both pyrrole and imidazole functionalities.

The evolution of pyrroloimidazole chemistry gained significant momentum during the 20th century as researchers began to explore the unique properties of fused ring systems. The combination of pyrrole and imidazole rings in a single molecular framework offered unprecedented opportunities for creating compounds with enhanced biological activity and chemical stability. The development of synthetic methodologies for constructing these fused systems represented a major breakthrough in heterocyclic chemistry, enabling the preparation of complex molecules that were previously inaccessible through conventional synthetic routes.

Marine natural products played a crucial role in advancing pyrroloimidazole chemistry, particularly through the discovery of pyrrole-imidazole alkaloids from marine sponges. Oroidin, isolated in 1971 from the marine sponge Agelas oroides, emerged as the simplest among bromopyrrole-imidazole alkaloids and served as a fundamental building block for understanding the biogenetic relationships within this family of natural products. These marine-derived compounds provided important insights into the structural diversity and biological potential of pyrroloimidazole systems, inspiring synthetic chemists to develop new methodologies for constructing similar frameworks.

The systematic study of pyrroloimidazole alkaloids revealed their remarkable structural complexity, ranging from simple monomeric compounds to sophisticated tetrameric structures containing multiple stereogenic centers. The architectural diversity observed in these natural products, from linear oroidin to the complex sixteen-stereocenter-containing tetrameric stylissadine structures, demonstrated the vast synthetic potential of pyrroloimidazole chemistry. This structural diversity has continued to inspire modern synthetic efforts and has contributed to the development of new synthetic methodologies specifically designed for constructing fused heterocyclic systems.

Significance of (6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol in Heterocyclic Chemistry

The compound this compound holds particular significance within the broader context of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14, this compound represents a carefully optimized balance between structural complexity and synthetic accessibility. The presence of the hydroxyl group at the 6-position, combined with the specific (S)-stereochemistry, imparts distinctive chemical properties that distinguish it from other members of the pyrroloimidazole family.

The stereochemical configuration of this compound is particularly noteworthy, as the (S)-configuration at the 6-position creates a chiral center that influences both the molecule's three-dimensional structure and its reactivity patterns. This stereochemical feature is crucial for applications in pharmaceutical synthesis, where the specific spatial arrangement of atoms can dramatically affect biological activity and selectivity. The compound serves as an important intermediate for the synthesis of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, highlighting its role as a versatile building block in complex synthetic sequences.

The significance of this compound extends beyond its utility as a synthetic intermediate, as it represents an important example of how structural modifications can be used to fine-tune the properties of heterocyclic systems. The incorporation of the hydroxyl functionality at a specific position within the fused ring system creates opportunities for further chemical transformations while maintaining the inherent stability of the pyrroloimidazole core. This combination of stability and reactivity makes the compound particularly valuable for pharmaceutical applications where both structural integrity and functional versatility are required.

Crystal structure studies have revealed important insights into the molecular geometry and solid-state properties of related pyrroloimidazole compounds. The pyrrolidine ring typically adopts an envelope conformation, which helps relieve torsional strain within the fused ring system. This conformational preference contributes to the overall stability of the molecule and influences its interactions with other chemical species, making it an attractive scaffold for drug development and materials science applications.

Classification within Fused Imidazole Systems

The classification of this compound within the broader family of fused imidazole systems requires careful consideration of its structural features and relationship to other heterocyclic compounds. This compound belongs to the class of dihydropyrrolo[1,2-a]imidazoles, which are characterized by the fusion of a partially saturated pyrrole ring (pyrrolidine) with an imidazole ring through a shared nitrogen atom. This specific type of ring fusion creates a bicyclic system with unique electronic and steric properties that distinguish it from other fused heterocyclic frameworks.

Within the systematic classification of heterocyclic compounds, pyrroloimidazoles are considered as part of the broader category of nitrogen-containing fused ring systems. The specific numbering system used for this compound follows established conventions for bicyclic heterocycles, where the fusion occurs between positions 1 and 2 of the imidazole ring and the nitrogen atom of the pyrrolidine ring. This nomenclature system provides a clear framework for understanding the structural relationships between different members of the pyrroloimidazole family.

The degree of saturation in the fused ring system is another important classification criterion. Unlike fully aromatic pyrroloimidazole systems, the dihydro variant contains a saturated five-membered ring fused to the aromatic imidazole ring. This partial saturation significantly affects the compound's chemical properties, including its reactivity, stability, and potential for further functionalization. The presence of the saturated pyrrolidine ring also introduces conformational flexibility that can be exploited in molecular design and optimization processes.

Table 1: Classification of Related Pyrroloimidazole Systems

Compound Type Ring System Degree of Saturation Key Features
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Pyrrolidine-imidazole Partially saturated Basic bicyclic framework
2,5,6,7-Tetrahydro-3H-pyrrolo[1,2-a]imidazole Pyrrolidine-imidazoline Fully saturated Maximum flexibility
Pyrrolo[1,2-a]imidazole Pyrrole-imidazole Fully aromatic Maximum conjugation
Hexahydropyrrolo[1,2-a]imidazole Saturated bicyclic Fully saturated Maximum stability

The relationship between different pyrroloimidazole systems can be understood through their structural connectivity and electronic properties. The imidazole ring contributes aromatic character and nitrogen basicity, while the pyrrolidine ring provides conformational flexibility and additional sites for functionalization. The specific combination of these features in this compound creates a unique chemical entity that bridges the gap between fully aromatic and completely saturated systems.

Research Trajectory and Contemporary Relevance

The research trajectory surrounding this compound and related compounds has evolved significantly over the past several decades, reflecting both advances in synthetic methodology and growing appreciation for the unique properties of fused heterocyclic systems. Contemporary research efforts have focused on developing efficient synthetic routes that can access these compounds with high stereochemical purity and good overall yields. The development of new synthetic methodologies has been driven by the increasing demand for chiral building blocks in pharmaceutical synthesis and the recognition that stereochemistry plays a crucial role in determining biological activity.

Recent advances in synthetic methodology have enabled the preparation of pyrroloimidazole compounds through a variety of approaches, including cyclocondensation reactions, intramolecular cyclization processes, and metal-catalyzed transformations. The development of microwave-assisted synthesis and high-pressure reaction conditions has further expanded the synthetic toolkit available for constructing these complex heterocyclic systems. These methodological advances have made it possible to access previously challenging targets with improved efficiency and selectivity.

The contemporary relevance of this compound extends beyond its synthetic utility to encompass its potential applications in medicinal chemistry and materials science. The compound's role as an intermediate in pharmaceutical synthesis has been well-established, with particular emphasis on its use in the preparation of compounds with enhanced biological activity. The specific stereochemical configuration of the molecule makes it particularly valuable for applications where chirality is crucial for biological function.

Current research trends indicate a growing interest in exploring the electronic properties and structural features that make pyrroloimidazole systems attractive for various applications. Crystal structure studies have provided detailed insights into the molecular geometry and intermolecular interactions that govern the solid-state properties of these compounds. The envelope conformation adopted by the pyrrolidine ring and the presence of hydrogen bonding interactions contribute to the overall stability and processability of these materials.

Table 2: Contemporary Research Applications of Pyrroloimidazole Systems

Application Area Research Focus Key Advantages Current Status
Pharmaceutical Synthesis Chiral building blocks Stereochemical control Well-established
Medicinal Chemistry Bioactive compounds Structural diversity Active development
Materials Science Electronic properties Fused ring stability Emerging field
Synthetic Methodology New reaction pathways Efficiency improvements Ongoing research

The future trajectory of research in this area is likely to focus on expanding the scope of synthetic methodologies available for constructing pyrroloimidazole systems and exploring new applications that take advantage of their unique properties. The development of more efficient and environmentally friendly synthetic routes remains a priority, as does the exploration of new functional applications that leverage the distinctive electronic and structural features of these fused heterocyclic systems. The continued advancement of analytical techniques and computational modeling capabilities will undoubtedly contribute to a deeper understanding of structure-property relationships in these important chemical systems.

Properties

IUPAC Name

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Procedure for Pyrrolo[1,2-c]Imidazoles

  • Aminocarbonyl Precursor Preparation :
    Reaction of glyoxal with primary amines yields α-aminoketones, which undergo cyclization under acidic conditions.

  • Cyclocondensation :
    Heating the aminocarbonyl intermediate with ammonium acetate in acetic acid forms the pyrroloimidazole core.

Example Reaction Conditions

StepReagents/ConditionsYieldReference
1Glyoxal, R-NH₂, HCl, 80°C85%
2NH₄OAc, AcOH, reflux92%

Adaptability to [1,2-a] Isomer Synthesis

To target the [1,2-a] isomer, alternative precursors such as γ-aminoketones may be required. For example, cyclization of 4-aminopentan-2-one could favor [1,2-a] ring fusion due to steric and electronic factors. However, no direct literature examples are available, highlighting a research gap.

Enantioselective Synthesis Strategies

The (6S)-configuration introduces complexity, necessitating asymmetric synthesis or resolution techniques. While sources provide the compound’s structural data, they lack explicit enantioselective methods. Potential approaches include:

Chiral Auxiliary-Mediated Cyclization

  • Use of enantiopure amines or alcohols in precursor synthesis to induce asymmetry.

  • Example: Employing (R)- or (S)-1-phenylethylamine to form diastereomeric intermediates, followed by auxiliary removal.

Kinetic Resolution via Enzymatic Catalysis

  • Lipases or esterases could selectively hydrolyze a racemic ester precursor, enriching the (6S)-enantiomer.

Functionalization and Derivative Synthesis

Post-synthetic modifications of pyrroloimidazoles, as demonstrated in, provide pathways to diversify the core structure. While these studies focus on [1,2-c] isomers, analogous strategies may apply:

Halogenation

  • Electrophilic halogenation at the 5-position using NXS\text{NXS} (X = Cl, Br) in DCM\text{DCM} .
    Conditions : 0°C, 2 h, 75–80% yield.

Silylation

  • Reaction with silylformamidines introduces trimethylsilyl groups, enhancing solubility for subsequent reactions.

Critical Analysis of Existing Methods

MethodAdvantagesLimitationsRelevance to Target Compound
Marckwald ReactionHigh yield (up to 92%), scalableProduces [1,2-c] isomer; racemicRequires precursor redesign for [1,2-a] isomer
Chiral ResolutionEnantiopurity achievableLow efficiency, additional stepsApplicable post-synthesis if racemic mixture obtained
Asymmetric CatalysisDirect enantiocontrolNo reported examples for this scaffoldHigh potential for future research

Chemical Reactions Analysis

Types of Reactions

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated heterocycles .

Scientific Research Applications

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

Pyrroloimidazole derivatives exhibit diverse biological and catalytic properties depending on substituents and stereochemistry. Below is a comparative analysis of key analogs:

Compound Substituents/Modifications Key Properties/Applications Reference
(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol 6-OH (S-configuration) Organocatalyst precursor; chiral intermediate in drug synthesis
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (17a) No substituents Simplest analog; used in synthetic routes to more complex derivatives
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (17b) 6,6-dimethyl groups Enhanced steric hindrance; potential for selective reactivity
(S)-7-Cyclohexyl-3-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (172) 7-cyclohexyl, 3-pyrrolidinyl groups (S-configuration) Catalytic kinetic resolution of aryl/hetaryl alkyl carbinols (high enantioselectivity)
2-(4-Methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 2-(4-methylthiophenyl), 3-pyridyl groups Reversible COX-1/COX-2 inhibition; radical scavenging activity
3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) 3-(3,4-dichlorophenyl), quaternary ammonium group Broad-spectrum antimicrobial activity (Gram-positive/-negative bacteria, fungi)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride 6-carboxylic acid (HCl salt) Intermediate in peptide coupling and drug design
Key Observations:
  • Position 6 Modifications : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it suitable for asymmetric catalysis . In contrast, the 6-carboxylic acid derivative (CAS 1965310-16-0) is more reactive in coupling reactions .
  • Stereochemical Influence : The S-configuration in this compound is critical for enantioselective applications, whereas racemic mixtures (e.g., 17a) lack such specificity .
  • Substituent Effects : Aryl groups at position 3 (e.g., 3,4-dichlorophenyl in 6c) confer antimicrobial activity, while pyridyl/methylthiophenyl groups (e.g., SK&F 105809) enable COX/LOX inhibition .

Physicochemical Properties

Property This compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid HCl 3-(3,4-Dichlorophenyl) Derivative (6c)
Molecular Weight 140.14 g/mol 179.62 g/mol 434.33 g/mol
Solubility Moderate in polar solvents High in water (HCl salt) Low in aqueous media
Melting Point Not reported >250°C (decomposition) 279–347°C (varies by substituent)
Stereochemical Complexity High (S-configuration) Low (achiral) Moderate (chiral center at 3-position)

Biological Activity

(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The compound features a fused ring system consisting of a pyrrole and an imidazole ring. Its molecular formula is C6H8N2OC_6H_8N_2O with a molecular weight of approximately 124.141 g/mol . The stereochemistry of this compound is significant, as it influences its biological activity and interaction with molecular targets.

PropertyValue
IUPAC NameThis compound
CAS Number1219019-23-4
Molecular FormulaC₆H₈N₂O
Molecular Weight124.141 g/mol
SMILESO[C@H]1Cc2nccn2C1

Antioxidant Properties

Recent studies have demonstrated that derivatives of pyrroloimidazoles, including this compound, exhibit significant antioxidant properties. The presence of hydroxyl (OH) and amine (NH) groups contributes to their ability to scavenge free radicals effectively. Techniques such as DPPH radical scavenging and FRAP assays have been employed to evaluate these antioxidant effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro studies using the disk diffusion method revealed that this compound exhibits bacteriostatic properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

The mechanism of action for this compound involves interaction with specific enzymes or receptors within biological systems. This compound can modulate enzymatic activities that play critical roles in various physiological processes, potentially leading to therapeutic effects in conditions such as inflammation and infection.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. A common method includes the condensation of an amino alcohol with a diketone. Recent advancements have introduced eco-friendly synthesis techniques utilizing water as a solvent to enhance yield and reduce environmental impact .

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on newly synthesized pyrroloimidazole derivatives demonstrated their antioxidant activity comparable to conventional antioxidants. The research highlighted the effectiveness of these compounds in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various pyrroloimidazole derivatives against multiple bacterial strains. Results indicated that these compounds possess significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is synthesized via a four-step protocol starting from 4-hydroxypyrrolidin-2-one (silylation, oxidation, amidination, and cyclization). Key steps include NaBH₄-mediated partial reduction of pyrroloimidazolium bromides (e.g., intermediates like 6a–e ) in DMF to yield tetrahydro derivatives (e.g., 7a–e ) . Enantiomeric purity is controlled by chiral auxiliaries or asymmetric catalysis during cyclocondensation (e.g., using (S)-proline derivatives). Microwave-assisted cyclization (82% yield) improves efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments and confirms ring saturation (e.g., dihydro vs. tetrahydro forms). For example, NH and OH protons appear as broad singlets at δ 8–10 ppm .
  • X-ray crystallography : Monoclinic (P21/n) symmetry with bond lengths (C–N: 1.33–1.37 Å) and angles (N–C–N: 104–112°) confirm the fused bicyclic structure .
  • IR spectroscopy : Stretching vibrations for hydroxyl (3200–3400 cm⁻¹) and imidazole C=N (1650 cm⁻¹) groups .

Q. How can researchers mitigate stability issues during synthesis (e.g., oxidative degradation)?

  • Methodological Answer :
  • Use anhydrous solvents (DMF, MeCN) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of sensitive intermediates like pyrroloimidazolium salts .
  • Low-temperature storage (-20°C) for hydroxyl-containing derivatives to avoid dimerization .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s efficacy in enantioselective organocatalysis (e.g., Steglich rearrangement)?

  • Methodological Answer : The (S)-enantiomer acts as a bifunctional catalyst: the hydroxyl group activates electrophiles via hydrogen bonding, while the imidazole ring stabilizes transition states through π-π interactions. For example, in asymmetric C-acylation, the catalyst induces >90% ee by aligning benzofuran-2(3H)-ones via a chair-like transition state . Kinetic studies (e.g., Eyring plots) reveal ΔG‡ values of 18–22 kcal/mol for key steps .

Q. How can computational methods (DFT, MD) predict and optimize catalytic performance?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states to identify steric/electronic effects of substituents (e.g., 6-methyl groups enhance rigidity, improving enantioselectivity) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., formic acid stabilizes protonated intermediates during cyclization) .

Q. What strategies resolve contradictions in reported catalytic efficiencies (e.g., variable yields in asymmetric phosphoramidation)?

  • Methodological Answer :
  • Variable Analysis : Screen solvents (CH₂Cl₂ vs. MeOH) and temperatures (reflux vs. RT). For example, MeCN increases reaction rates but reduces ee due to poor H-bonding .
  • In Situ Monitoring : Use HPLC-MS to track intermediate stability (e.g., imine formation in cyclocondensation) .

Q. How does structural modification (e.g., 6-aryl substitution) enhance biological or catalytic activity?

  • Methodological Answer :
  • 6-Aryl Derivatives : Introduce electron-withdrawing groups (NO₂, CF₃) to increase electrophilicity. For example, 6-(4-nitrophenyl) derivatives show 5× higher COX/5-LOX inhibition (IC₅₀ = 0.1 μM) .
  • Chiral Dialkylaluminum Complexes : Modify the hydroxyl group with AlEt₃ to initiate ε-caprolactone polymerization (Đ = 1.05–1.10) .

Q. What analytical challenges arise in determining enantiomeric excess (ee) for this compound?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/IPA mobile phases (85:15). Retention times differ by 2–3 minutes for (R) and (S) enantiomers .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm (Δε = ±10–15 L·mol⁻¹·cm⁻¹) .

Application-Focused Questions

Q. What is the compound’s role in synthesizing antiviral agents (e.g., Remdesivir)?

  • Methodological Answer : The (S)-enantiomer serves as a chiral catalyst in the dynamic kinetic resolution of phosphoramidates. For example, it achieves 98% ee in the synthesis of Remdesivir’s nucleoside intermediate via P-stereogenic center formation .

Q. How can researchers leverage its ionic liquid properties for protein purification?

  • Methodological Answer :
    Pyrroloimidazolium-based ionic liquids (e.g., with BF₄⁻ anions) selectively bind His-tagged proteins via metal affinity (Kd = 10⁻⁶ M). Optimize pH (7.4–8.0) and imidazole concentration (20–50 mM) to minimize co-elution of contaminants .

Q. Tables

Key Synthetic Intermediates Conditions Yield Reference
Pyrroloimidazolium bromide (6a–e )NaBH₄/DMF, 0°C → RT70–85%
Tetrahydro derivative (7a–e )Acetic anhydride, reflux60–75%
(S)-Enantiomer (22 )Silylation → oxidation → cyclization45–50%
Catalytic Applications Substrate ee (%) Reference
Asymmetric Steglich rearrangementBenzofuran-2(3H)-ones92–95%
Phosphoramidation (Remdesivir intermediate)Nucleoside derivatives98%
ε-Caprolactone polymerizationChiral dialkylaluminum complexesĐ = 1.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.